molecular formula C9H5FOS B13427442 5-Fluorobenzo[b]thiophene-7-carbaldehyde

5-Fluorobenzo[b]thiophene-7-carbaldehyde

Cat. No.: B13427442
M. Wt: 180.20 g/mol
InChI Key: NJDSBLBCFHCUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[b]thiophene-7-carbaldehyde (CAS 2244079-90-9) is a fluorinated benzothiophene derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The compound features a carbaldehyde functional group, making it an ideal electrophile for constructing more complex molecules through reactions such as condensation or nucleophilic addition. The incorporation of a fluorine atom at the 5-position can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, thereby enhancing the potential bioactivity of the resulting derivatives. The benzothiophene core is a privileged structure in drug discovery, known for its diverse pharmacological activities. Research highlights the significant potential of substituted benzothiophene derivatives, particularly in the development of new antibacterial agents. For instance, studies have identified benzothiophene-based acylhydrazones as promising hits against drug-resistant strains of Staphylococcus aureus , including methicillin-resistant (MRSA) and daptomycin-resistant varieties . This positions this compound as a critical precursor for synthesizing novel compounds for screening against antimicrobial-resistant pathogens, a critical public health challenge . Furthermore, thiophene derivatives, in general, are investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antifungal activities . This reagent is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

5-fluoro-1-benzothiophene-7-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H

InChI Key

NJDSBLBCFHCUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=C(C=C21)F)C=O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Fluorobenzo B Thiophene 7 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Fluorobenzo[b]thiophene-7-carbaldehyde reveals several potential disconnections. The primary strategic bond cleavages involve the thiophene (B33073) ring and the functional groups attached to the benzene (B151609) moiety.

Primary Disconnections:

C-C bond of the carbaldehyde group: This leads to a 5-fluorobenzo[b]thiophene (B1279753) intermediate that can be formylated. This is a common and often effective strategy.

C-S bonds of the thiophene ring: This approach breaks down the heterocyclic core into more readily available starting materials, such as a substituted thiophenol and a two-carbon synthon.

C-F bond: While direct fluorination is a possibility, retrosynthetically, this disconnection suggests starting with a pre-fluorinated benzene derivative.

A plausible retrosynthetic pathway is outlined below:

Target MoleculeKey Intermediate 1Key Intermediate 2Starting Materials
This compound5-Fluorobenzo[b]thiophene4-Fluoro-2-mercaptobenzaldehyde4-Fluorothiophenol (B130044) and a glyoxal (B1671930) equivalent
and a formylating agentand a suitable cyclization precursoror a substituted 2-halobenzaldehyde

This analysis highlights three key synthetic challenges: the construction of the benzo[b]thiophene core, the regioselective introduction of the fluorine atom at the 5-position, and the selective formylation at the 7-position.

Multi-Step Synthesis Approaches

Based on the retrosynthetic analysis, several multi-step synthetic routes can be devised. These routes are categorized by the strategies employed for the formation of the core structure and the introduction of the required functional groups.

Ring Formation Strategies for the Benzo[b]thiophene Core

The construction of the benzo[b]thiophene skeleton is a critical step, and numerous methods have been developed for this purpose. These can be broadly classified into two categories: those that form the thiophene ring onto a pre-existing benzene ring, and those that construct the benzene ring onto a thiophene precursor. For the synthesis of this compound, the former is generally more practical.

Common strategies include:

Gewald Reaction: This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. While versatile, it may not be directly applicable for highly substituted benzaldehydes.

Fiesselmann Thiophene Synthesis: This method involves the reaction of thioglycolic acid derivatives with β-dicarbonyl compounds.

Intramolecular Cyclization of Substituted Thiophenols: This is a widely used and adaptable method. For instance, a 2-halophenyl derivative can be reacted with a sulfur nucleophile, followed by cyclization. A common approach involves the reaction of a substituted 2-chlorobenzaldehyde (B119727) with thioglycolate esters, followed by cyclization and subsequent functional group manipulations.

Selective Fluorination Techniques at Position 5

The introduction of a fluorine atom at the 5-position of the benzo[b]thiophene ring requires high regioselectivity. The choice of fluorinating agent and the timing of the fluorination step are crucial.

Potential Fluorination Strategies:

Electrophilic Fluorination: This is a common method for introducing fluorine onto aromatic rings. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used. The directing effects of existing substituents on the benzo[b]thiophene ring will determine the site of fluorination. Direct fluorination of benzo[b]thiophene itself often leads to a mixture of products. Therefore, this step is often performed on a precursor with appropriate activating or directing groups.

From a Pre-fluorinated Starting Material: A more controlled approach involves starting with a commercially available fluorinated benzene derivative, such as 4-fluorothiophenol or a 2-bromo-4-fluorotoluene, and then constructing the thiophene ring. This strategy ensures the correct positioning of the fluorine atom from the outset.

Introduction of the Carbaldehyde Moiety at Position 7

The selective formylation of the 7-position of the 5-fluorobenzo[b]thiophene core is a challenging step due to the potential for reaction at other positions, particularly the more activated 2- and 3-positions of the thiophene ring.

Methods for Formylation:

Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.comjk-sci.comorganic-chemistry.orgwikipedia.orgchemistrysteps.comcambridge.org The regioselectivity of this reaction is highly dependent on the electronic nature and steric hindrance of the substituents already present on the benzo[b]thiophene ring. For 5-fluorobenzo[b]thiophene, formylation is likely to occur at the 2- or 3-position.

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of positions ortho to a directing metalation group (DMG). By introducing a suitable DMG at the 6-position of the 5-fluorobenzo[b]thiophene, it is possible to direct lithiation specifically to the 7-position. Subsequent quenching with a formylating agent, such as DMF, would then introduce the carbaldehyde group at the desired location. uwindsor.caharvard.edu

Functionalization of a Precursor: An alternative strategy involves introducing a different functional group at the 7-position that can be later converted to a carbaldehyde. For example, a 7-bromo-5-fluorobenzo[b]thiophene could be subjected to metal-halogen exchange followed by formylation, or a 7-methyl group could be oxidized to the aldehyde.

Catalyst Development and Mechanistic Studies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of this compound synthesis, catalysts are crucial for several key transformations.

Palladium-catalyzed cross-coupling reactions: These are instrumental in forming the C-S bonds necessary for constructing the benzo[b]thiophene core, particularly when starting from halo-aromatic precursors.

Directed C-H activation/functionalization: Transition metal catalysts, particularly those based on palladium or rhodium, are increasingly used to directly functionalize C-H bonds, offering a more atom-economical approach to introducing substituents. This could be a viable strategy for the direct formylation of the 7-position.

Mechanistic studies, often aided by computational chemistry, are essential for understanding the intricacies of these catalytic cycles. For instance, understanding the mechanism of the Vilsmeier-Haack reaction on substituted benzo[b]thiophenes can help in predicting and controlling the regioselectivity of formylation. chemistrysteps.comcambridge.org

Atom Economy and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly important in the design of synthetic routes, particularly in the pharmaceutical industry. tandfonline.comnih.govacs.orginstituteofsustainabilitystudies.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key Green Chemistry Metrics:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jk-sci.comwordpress.com Synthetic routes with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant byproducts, like substitution and elimination reactions.

E-Factor: This metric quantifies the amount of waste produced per unit of product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.

Applying Green Chemistry to the Synthesis:

To design a greener synthesis of this compound, the following should be considered:

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient and generates less waste than a linear synthesis.

Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents is highly desirable as they are used in small amounts and can be recycled, reducing waste.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The use of greener solvents, such as water, ethanol, or supercritical fluids, or even solvent-free conditions, should be explored.

Energy Efficiency: Reactions that can be performed at or near ambient temperature and pressure are more energy-efficient.

By carefully considering these factors, it is possible to develop a synthetic route to this compound that is not only efficient and high-yielding but also environmentally responsible.

Reactivity Profile and Transformational Chemistry of 5 Fluorobenzo B Thiophene 7 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Core

The orientation of electrophilic aromatic substitution (EAS) on the 5-Fluorobenzo[b]thiophene-7-carbaldehyde ring is governed by the combined electronic effects of the fluorine, the aldehyde group, and the inherent reactivity of the benzo[b]thiophene system itself.

Directing Effects of Substituents :

Carbaldehyde Group (-CHO) : The aldehyde is a powerful deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. It strongly directs incoming electrophiles to the meta position relative to its own location at C7. ncert.nic.inlibretexts.org Therefore, it directs towards the C4 and C6 positions.

Fluoro Group (-F) : Fluorine is an anomaly among halogens; it is deactivating due to its strong inductive electron withdrawal but acts as an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. libretexts.orglibretexts.org Situated at C5, it directs incoming electrophiles to the C4 and C6 positions.

Inherent Reactivity of the Benzo[b]thiophene Core : In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs on the thiophene (B33073) ring, typically at the C3 position, and to a lesser extent at the C2 position, due to the superior ability of the sulfur atom to stabilize the cationic intermediate compared to the benzene (B151609) ring. chemicalbook.com

Predicted Reactivity : The confluence of these directing effects results in a complex reactivity profile. Both the fluorine and the carbaldehyde groups deactivate their respective rings, making harsh reaction conditions potentially necessary. However, their directing effects are convergent, strongly favoring substitution at the C4 and C6 positions. The C4 position is particularly activated due to being para to the fluorine and meta to the aldehyde. The inherent preference for substitution on the thiophene ring (C2 and C3) is largely overcome by the powerful deactivating effect of the fused benzene ring bearing two electron-withdrawing groups. Computational studies on related substituted benzothiophenes suggest that C4 is a viable position for C-H functionalization under specific, metal-free activation conditions. nih.gov

Nucleophilic Additions and Condensations at the Carbaldehyde Group

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it a primary target for nucleophilic attack. numberanalytics.comnumberanalytics.comlibretexts.org This reactivity is central to the derivatization of this compound. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because resonance with the aromatic ring can stabilize the carbonyl group, but they still readily undergo a wide array of transformations. ncert.nic.inlibretexts.org

Condensation reactions with ammonia (B1221849) derivatives provide a straightforward route to new C-N double bond-containing structures. These reactions typically proceed via nucleophilic addition to form a tetrahedral intermediate, followed by dehydration, and are often catalyzed by acid. ncert.nic.in

Imine (Schiff Base) Formation : Reaction with primary amines (R-NH₂) yields the corresponding imines.

Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes.

ReactionNucleophileProduct StructureProduct Name
Imine FormationPrimary Amine (R-NH₂)N-(5-fluorobenzo[b]thiophen-7-yl)methylene)alkan-amine
Oxime FormationHydroxylamine (NH₂OH)This compound oxime

Note: The product structures are generalized representations.

The oxidation state of the carbaldehyde group can be easily modulated.

Reduction : The aldehyde can be reduced to a primary alcohol, (5-fluorobenzo[b]thiophen-7-yl)methanol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation : Conversely, oxidation to the corresponding carboxylic acid, 5-fluorobenzo[b]thiophene-7-carboxylic acid, can be achieved with a variety of oxidants, including potassium permanganate (B83412) (KMnO₄), or through Tollens' reaction.

TransformationReagent(s)Product Name
ReductionSodium borohydride (NaBH₄)(5-Fluorobenzo[b]thiophen-7-yl)methanol
OxidationPotassium permanganate (KMnO₄)5-Fluorobenzo[b]thiophene-7-carboxylic acid

The aldehyde serves as a key electrophile for building more complex carbon skeletons.

Wittig Reaction : This reaction converts aldehydes into alkenes upon reaction with a phosphorus ylide (Wittig reagent). lumenlearning.comwikipedia.orgjove.comorganic-chemistry.org The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then collapses to give the alkene and a stable triphenylphosphine (B44618) oxide. lumenlearning.comorganic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. jove.comorganic-chemistry.org

Grignard Additions : Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon to form, after an acidic workup, a secondary alcohol. numberanalytics.com This provides an efficient method for creating new C-C bonds and introducing a chiral center.

ReactionReagent TypeGeneric ReagentProduct Type
Wittig ReactionPhosphorus YlidePh₃P=CHRAlkene
Grignard AdditionOrganomagnesium HalideR-MgXSecondary Alcohol

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Modern palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-S bonds. researchgate.netrsc.org While the C-F bond in this compound is generally robust and less reactive in typical cross-coupling reactions, these transformations are highly relevant for analogues where a more labile group (like Br, I, or OTf) is present at one of the ring positions. The development of specialized catalysts has, however, begun to enable the use of C-F bonds in some coupling reactions. nih.govthieme-connect.de

Assuming a suitable precursor, such as a bromo- or iodo-substituted 5-fluorobenzo[b]thiophene (B1279753), is used, these reactions offer vast possibilities for diversification.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species (boronic acid or ester) with an aryl halide to form a C-C bond, creating biaryl structures. nih.govnih.gov It is widely used for its mild conditions and tolerance of various functional groups.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgwikipedia.orgsustech.edu.cnorganic-chemistry.orgnih.gov It is a premier method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com It has become a dominant method for synthesizing aryl amines, replacing harsher classical methods.

The table below summarizes these key reactions, demonstrating their potential application to a hypothetical bromo-analogue of the target compound.

Reaction NameCoupling PartnersBond FormedTypical Catalyst System
Suzuki-MiyauraAryl Halide + Arylboronic AcidC-C (Aryl-Aryl)Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)
SonogashiraAryl Halide + Terminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂ + CuI + Amine Base
Buchwald-HartwigAryl Halide + Amine (R₂NH)C-N (Aryl-Amino)Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu)

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the reactivity profile of This compound in the context of copper-mediated coupling reactions or functional group interconversions directly involving the fluorine atom.

The search for scholarly articles, patents, and chemical databases did not yield any specific examples, data tables, or detailed research findings for this particular compound within the requested reaction classes. While the broader fields of copper-catalyzed cross-coupling reactions and nucleophilic aromatic substitution on fluoroarenes are well-established areas of chemical research, the application of these methodologies to this compound has not been documented in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specified topics as requested in the outline. The absence of data prevents the creation of the required sections on "Copper-Mediated Coupling Reactions" and "Functional Group Interconversions Involving the Fluorine Atom" for this specific molecule.

Advanced Spectroscopic and Structural Elucidation of 5 Fluorobenzo B Thiophene 7 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 5-Fluorobenzo[b]thiophene-7-carbaldehyde can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on the benzothiophene (B83047) core. The aldehyde proton (7-CHO) typically appears as a singlet in the downfield region (around δ 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the thiophene (B33073) ring (H2 and H3) and the benzene (B151609) ring (H4 and H6) will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their electronic environment and proximity to the fluorine, sulfur, and aldehyde functionalities.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the aldehyde carbonyl carbon (C7-CHO), typically found around δ 185-195 ppm. The carbon atom directly bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F) and a chemical shift influenced by the high electronegativity of fluorine. The other aromatic carbons, including the two bridgehead carbons, will resonate in the δ 120-150 ppm range.

¹⁹F NMR: The fluorine-19 NMR spectrum is a sensitive probe for the fluorine environment. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic nature of the aromatic system, and its coupling to nearby protons (³JF-H and ⁴JF-H) can be observed in high-resolution proton spectra or directly in the fluorine spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2-CH 7.5 - 7.8 125 - 130
3-CH 7.3 - 7.6 123 - 128
4-CH 7.8 - 8.2 120 - 125 (d, JCF)
5-CF - 158 - 164 (d, ¹JCF)
6-CH 7.9 - 8.3 115 - 120 (d, JCF)
7-C - 135 - 140
7-CHO 9.9 - 10.2 188 - 192
3a-C - 138 - 142
7a-C - 140 - 145

Note: Predicted values are based on general principles and data from analogous benzothiophene structures. 'd' denotes a doublet due to C-F coupling.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, such as H2 and H3 on the thiophene ring, and between H4 and H6 on the benzene ring (via a four-bond 'W' coupling, if observable). This helps to piece together the proton framework of the separate rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons, identifying all C-H single-bond connectivities. sdsu.edu This would allow for the definitive assignment of each protonated aromatic carbon signal (C2, C3, C4, C6) by correlating it with its corresponding, already assigned, proton signal. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum could reveal spatial proximity between the aldehyde proton and the H6 proton, providing conformational information and confirming the regiochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₅FOS), the calculated exact mass serves as a primary confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecular ion. Based on studies of related benzothiophenes, a characteristic fragmentation pattern can be predicted. nih.govnih.gov The initial fragmentation would likely involve the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule from the aldehyde group. Subsequent fragmentations could involve the cleavage of the thiophene ring, leading to the loss of entities such as CS or HCS.

Table 2: Predicted HRMS Fragments for this compound

Ion/Fragment Formula Description Predicted m/z
[C₉H₅FOS]⁺• Molecular Ion 180.0045
[C₈H₅FS]⁺ Loss of •CHO 152.0123
[C₈H₄FOS]⁺• Loss of H• 179.0018
[C₇H₄F]⁺ Loss of •CHO and CS 107.0348

Note: m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Band Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Aldehyde Group: The most characteristic vibration is the strong C=O stretching band in the IR spectrum, expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic System: The C=C stretching vibrations of the benzothiophene ring system will produce a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-F Bond: The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the 1200-1250 cm⁻¹ range.

Thiophene Ring: The C-S stretching vibrations within the thiophene ring are generally weaker and appear in the fingerprint region of the spectrum, typically between 600-850 cm⁻¹. iosrjournals.org

Table 3: Key Vibrational Band Assignments for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR, Raman 3000 - 3100 Medium-Weak
Aldehyde C-H Stretch IR 2810 - 2840, 2710 - 2740 Weak
Aldehyde C=O Stretch IR 1680 - 1700 Strong
Aromatic C=C Stretch IR, Raman 1400 - 1600 Medium-Strong
C-F Stretch IR 1200 - 1250 Strong

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related benzothiophene derivatives allows for a detailed prediction of its solid-state characteristics. nih.gov The analysis would confirm the planarity of the fused benzothiophene ring system and determine the conformation of the aldehyde group relative to the ring.

The way molecules pack in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this molecule, several types of interactions are expected to play a key role in the supramolecular assembly. nih.gov

Hydrogen Bonding: The aldehyde oxygen is a hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the aromatic C-H or aldehyde C-H donors are highly probable, often forming chains or dimeric motifs that guide the crystal packing. nih.gov

π-π Stacking: The planar, electron-rich benzothiophene ring system is expected to form π-π stacking interactions with neighboring molecules, contributing significantly to the stability of the crystal lattice.

Halogen Bonding: While fluorine is the least polarizable halogen and a weak halogen bond donor, the possibility of C-F···X interactions (where X is a nucleophilic region like the aldehyde oxygen or the thiophene sulfur) cannot be entirely ruled out, though they would be very weak.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance/Geometry
Weak Hydrogen Bond Aromatic C-H Aldehyde O H···O ≈ 2.2 - 2.8 Å
π-π Stacking Benzothiophene Ring Benzothiophene Ring Centroid-Centroid ≈ 3.4 - 3.8 Å

Computational Chemistry and Theoretical Investigations of 5 Fluorobenzo B Thiophene 7 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationnih.govnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-Fluorobenzo[b]thiophene-7-carbaldehyde, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

These calculations also provide a wealth of information about the molecule's electronic properties. Key parameters that can be calculated include the total energy, dipole moment, and the distribution of electrons within the molecule. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that are comparable to experimental data.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-F1.35 Å
C=O1.22 Å
C-S1.78 Å
Bond AngleC-C-F119.5°
C-C=O124.0°
Dihedral AngleC-C-C=O180.0°

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. The aldehyde group, for instance, is expected to be a primary site for nucleophilic addition reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, highlighting its role as a hydrogen bond acceptor and a site for interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would exhibit a positive potential. The fluorine atom would also contribute to the electronic landscape, influencing the charge distribution across the aromatic ring system.

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)nih.govnih.gov

Computational methods can accurately predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F can aid in the assignment of peaks in experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can be calculated to predict the positions of absorption bands corresponding to different functional groups. For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the carbaldehyde moiety can be predicted.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. This provides insight into the molecule's color and its behavior upon exposure to light.

Table 3: Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹³C NMRCarbonyl Carbon Chemical Shift185 ppm
IRC=O Stretching Frequency1690 cm⁻¹
UV-Visλmax310 nm

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While a QSRR study would require a dataset of related molecules, the principles can be applied to understand the factors influencing the reactivity of this compound.

In a hypothetical QSRR study involving derivatives of benzo[b]thiophene-7-carbaldehyde, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. A statistical model would then be developed to relate these descriptors to an experimentally measured reactivity parameter, such as a reaction rate constant. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, transition state calculations could be employed to study a variety of reactions, such as its oxidation, reduction, or nucleophilic addition to the carbonyl group. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a proposed reaction mechanism. These calculations provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

5-Fluorobenzo[b]thiophene-7-carbaldehyde is a valuable precursor in multi-step organic synthesis. The aldehyde functional group is a key reactive site, enabling a variety of chemical transformations essential for constructing more complex molecular frameworks. Its benzothiophene (B83047) core provides a rigid, aromatic scaffold that is often found in biologically active compounds and functional materials. chemimpex.com

Key reactions involving the aldehyde group include:

Condensation Reactions: It can react with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation to form new carbon-carbon double bonds. researchgate.net

Reductive Amination: Reaction with amines followed by reduction leads to the formation of secondary and tertiary amines, incorporating the benzothiophene moiety into larger structures.

Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the conversion of the aldehyde into various substituted alkenes.

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, which can be further functionalized.

The fluorine atom at the 5-position can significantly influence the electronic properties of the benzothiophene ring system, affecting the reactivity of the aldehyde group and providing a site for potential late-stage functionalization or modification. This versatility makes the compound a strategic starting material for synthesizing diverse and complex molecular targets. chemimpex.com

Precursor for Novel Heterocyclic Architectures and Polycyclic Systems

The strategic placement of the aldehyde group on the benzo[b]thiophene scaffold allows this compound to be an effective precursor for building novel heterocyclic and polycyclic aromatic systems. The aldehyde can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the parent structure.

For instance, multi-component reactions, such as the Gewald reaction, utilize precursors with similar functionalities to construct new thiophene (B33073) rings and other heterocyclic systems. nih.gov Derivatives of this compound can be designed to undergo cyclocondensation reactions with various bifunctional reagents to yield complex structures like pyrimidines, pyridines, and other fused heterocycles. nih.gov The inherent reactivity of the aldehyde group, combined with the stable benzothiophene core, provides a robust platform for the synthesis of elaborate molecular architectures that are of interest in medicinal chemistry and materials science. ontosight.airesearchgate.net

Role in the Development of Research Probes for Molecular Studies

While specific applications of this compound as a research probe are not extensively documented, its structural motifs are found in molecules designed for such purposes. The fluorinated benzo[b]thiophene core is a feature of some fluorescent dyes. chemimpex.com The inherent fluorescence of certain thiophene-based aromatic systems makes them suitable candidates for development into molecular probes for biological imaging or as sensors for specific analytes.

The fluorine atom can also serve as a useful label for ¹⁹F NMR (Nuclear Magnetic Resonance) studies, a powerful technique for investigating molecular interactions and conformations without the background noise present in ¹H NMR. By incorporating this compound into a larger molecule designed to bind to a biological target, researchers could use ¹⁹F NMR to probe the binding event and study the local environment of the target.

Integration into Functional Organic Materials Research

The benzo[b]thiophene unit is a well-established building block in the field of materials science, particularly for organic electronics. researchgate.netnih.gov These sulfur-containing heterocycles are electron-rich and can facilitate charge transport, making them ideal components for organic semiconductors. chemimpex.commdpi.com this compound serves as a key scaffold for creating materials used in:

Optoelectronic Materials: The extended π-conjugated system of the benzo[b]thiophene core is crucial for applications in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The aldehyde group allows for the extension of this conjugation through reactions that attach other aromatic or electroactive groups. nih.gov

Organic Field-Effect Transistors (OFETs): Polymers and small molecules containing benzo[b]thiophene units have been successfully used as the active semiconductor layer in OFETs. nih.gov

Molecular Switches: The structure can be incorporated into larger systems designed to switch between different states (e.g., optical or electronic) upon external stimuli, although this application is more theoretical for this specific precursor.

The fluorine substituent can enhance the performance of such materials by modifying their electronic energy levels (HOMO/LUMO), improving their stability, and influencing their solid-state packing, which are critical factors for device efficiency and longevity. mdpi.com

Table 1: Potential Applications in Functional Materials

Material Type Role of this compound Key Structural Features
Organic Semiconductors Serves as a core building block for polymers or small molecules. Electron-rich benzo[b]thiophene ring, extended π-conjugation. chemimpex.commdpi.com
Fluorescent Dyes Precursor to larger, more complex fluorescent molecules. Aromatic, conjugated system; fluorine can enhance quantum yield. chemimpex.com
OFETs Used to synthesize the active semiconducting layer. Facilitates charge transport through the π-conjugated system. nih.gov

| OLEDs | Forms part of the emissive or charge-transport layers. | Tunable electronic properties due to the fluorinated core. mdpi.com |

Design and Synthesis of Structure-Reactivity Relationship (SAR) Analogs for Mechanistic Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity or chemical reactivity. This compound is an excellent starting point for creating a library of related analogs to perform such investigations. nih.gov

By systematically modifying the structure, researchers can probe the impact of different functional groups on a particular outcome. For example:

The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol to study the importance of the carbonyl group for a specific interaction.

The fluorine atom can be replaced with other halogens (Cl, Br) or electron-donating/-withdrawing groups to investigate the electronic effects on reactivity.

Additional substituents can be introduced at other positions on the aromatic ring to explore steric and electronic influences.

These analogs can then be used in mechanistic studies to understand reaction pathways or in biological assays to map the pharmacophore of a drug target. nih.gov This systematic approach is crucial for optimizing the properties of a lead compound in drug discovery or for fine-tuning the performance of a functional material. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
Pyrimidines

Future Directions and Emerging Research Opportunities

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. For 5-Fluorobenzo[b]thiophene-7-carbaldehyde, the aldehyde functionality serves as a versatile handle for introducing chirality. Future research will likely focus on the asymmetric transformation of this aldehyde to generate enantioenriched alcohols, amines, and other chiral moieties.

A significant avenue of exploration involves the use of organocatalysis for the enantioselective functionalization of related thiophene (B33073) and benzothiophene (B83047) carbaldehydes. documentsdelivered.comresearchgate.net Building on this, research could explore asymmetric aldol, Henry, or allylation reactions starting from this compound. Furthermore, the synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been achieved via transition-metal-free C2-alkylation of benzothiophene S-oxides with boronic esters, a method that proceeds with complete enantiospecificity. researchgate.netnih.gov Adapting such methodologies to achieve asymmetric functionalization at other positions of the this compound core, potentially through dearomatization-rearomatization sequences, presents a compelling challenge. rsc.orgnih.gov

The resulting chiral derivatives would be of fundamental interest for studying chiroptical properties and could serve as ligands in asymmetric catalysis or as building blocks for complex chiral molecules.

Development of Photo- and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging photo- and electrocatalysis to achieve novel transformations under mild conditions. The benzothiophene core is amenable to such approaches, and future research on this compound is expected to capitalize on these sustainable methods.

Visible-light photocatalysis has been successfully employed for the synthesis of substituted benzothiophenes through a radical annulation process involving o-methylthio-arenediazonium salts and alkynes. acs.orgresearchgate.net Future work could explore the photocatalytic functionalization of the this compound scaffold itself. The aldehyde group, a known photoinitiator, could participate in photochemical transformations like Paterno-Büchi reactions or atom transfer radical polymerization. beilstein-journals.org Additionally, visible-light-promoted synthesis of related heterocyclic systems, such as benzothiazoles from 2-aminothiophenols and aldehydes, suggests the potential for novel cyclization reactions involving the carbaldehyde group of the target molecule. researchgate.net

Electrochemical methods also offer promising avenues. Electrocatalytic approaches have been developed for C-H functionalization to create sulfur-containing arenes, which could be adapted for the selective modification of the this compound backbone. researchgate.net These methods could provide access to derivatives that are difficult to obtain through traditional synthetic routes.

Advanced Materials Integration and Performance Optimization

Benzothiophene derivatives, particularly the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) core, are renowned for their excellent performance as organic semiconductors in applications like organic field-effect transistors (OFETs). researchgate.netacs.orgresearchgate.net The electronic properties of this compound, influenced by the electron-withdrawing nature of both the fluorine and aldehyde groups, make it an intriguing building block for new organic electronic materials.

Future research will likely involve the synthesis of larger π-conjugated systems derived from this compound. The carbaldehyde group can be used in condensation reactions (e.g., Knoevenagel or Wittig reactions) to extend the conjugation, leading to materials with tailored optical and electronic properties. The presence of fluorine can enhance intermolecular interactions and influence the solid-state packing, which is crucial for charge transport. acs.org Studies on highly fluorinated benzobisbenzothiophenes have shown that defined arrangements of sulfur and fluorine atoms can lead to extensive crystalline networks through S-F close contacts, a strategy that could be explored with derivatives of this compound. acs.org

Performance optimization will focus on tuning the molecular structure to achieve high charge carrier mobility, thermal stability, and desired energy levels (HOMO/LUMO) for efficient charge injection and transport in devices. bohrium.commdpi.com

Table 1: Comparison of Properties of Benzothiophene-Based Organic Semiconductors

CompoundHole Mobility (cm²/V·s)On/Off RatioThermal Stability (TGA, 5% weight loss)
2,7-diphenyl-BTBTup to 2.0> 10⁶High
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneNot specifiedNot specified281 °C
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneNot specifiedNot specified248 °C

This table presents data for related benzothiophene derivatives to provide context for potential performance targets for materials derived from this compound. acs.orgmdpi.com

Interdisciplinary Research with Biological and Nanoscience Fields

The unique physicochemical properties imparted by the fluorine atom make this compound an interesting subject for fundamental studies at the interface of chemistry, biology, and nanoscience. The focus of this research would be on understanding fundamental interactions rather than drug development.

In the biological realm, the fluorine atom can serve as a sensitive probe for nuclear magnetic resonance (NMR) studies. Investigating the interactions of this compound and its derivatives with macromolecules like proteins or DNA could provide insights into binding modes and conformational changes, leveraging ¹⁹F NMR spectroscopy. The incorporation of fluorine can significantly influence properties like lipophilicity and electrostatic potential, which govern how a molecule interacts with biological systems. researchgate.netnih.govresearchgate.net

In nanoscience, benzothiophene-based materials are being explored for their thermal properties at the nanoscale. iemn.friemn.fr Studies on BTBT and its alkylated derivatives have measured their thermal conductivity using scanning thermal microscopy, revealing how molecular structure affects heat transport in thin films. rsc.orgresearchgate.netrsc.org Future research could involve fabricating nanostructures from derivatives of this compound and investigating their thermal and electronic properties at the nanoscale, which is crucial for the design of future thermoelectric devices or for managing heat in nanoelectronics.

Table 2: Nanoscale Thermal Conductivity of Benzothiophene Derivatives

MaterialFilm Thickness (nm)Out-of-Plane Thermal Conductivity (W m⁻¹ K⁻¹)
BTBT40 - 4000.63 ± 0.12
C8-BTBT-C840 - 4000.25 ± 0.13

This table shows experimental data for BTBT and an alkylated derivative, indicating the potential for tuning thermal properties in materials derived from this compound. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluorobenzo[b]thiophene-7-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of a benzo[b]thiophene precursor using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions . The aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) at the 7-position. Optimization requires monitoring reaction kinetics (TLC/HPLC) and adjusting temperature (e.g., 0°C to room temperature for fluorination) to minimize side products. Purity is confirmed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve aromatic protons (δ 7.2–8.5 ppm) and the aldehyde proton (δ ~10.2 ppm) .
  • ¹⁹F NMR : Detects the fluorine substituent (δ -110 to -120 ppm, depending on electronic environment) .
  • IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1700 cm⁻¹) and C-F bond (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, planarity of the thiophene ring), as demonstrated in related fluorinated benzaldehyde structures .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >150°C for similar fluorinated aromatics) .
  • Solvent Compatibility : Monitor degradation via HPLC in polar aprotic solvents (e.g., DMSO, DMF) under inert atmospheres to prevent oxidation .
  • Light Sensitivity : Conduct accelerated aging studies under UV light (λ = 254–365 nm) to assess photostability .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic effects of fluorine substitution in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in nucleophilic additions. Basis sets like B3LYP/6-311+G(d,p) are effective .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., aldehyde carbon) for reaction planning .
  • Docking Studies : If used in drug discovery, model interactions with target proteins (e.g., kinase active sites) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated benzothiophene derivatives?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
  • Cross-Validation : Compare results across multiple analytical methods (e.g., NMR vs. LC-MS for byproduct identification) .
  • Meta-Analysis : Review crystallographic data (e.g., Cambridge Structural Database) to correlate substituent effects with reactivity trends .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace fluorine with chloro or methyl groups) and assess biological activity (e.g., IC₅₀ in enzyme assays) .
  • Multivariate Analysis : Use ANOVA or PCA to identify critical structural features influencing activity .
  • In Silico SAR : Train QSAR models with datasets from PubChem or ChEMBL to predict novel derivatives .

Guidance for Literature Review

  • Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) over commercial databases .
  • Cross-reference spectral data with the Cambridge Structural Database for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.